拟除虫菊素

描述

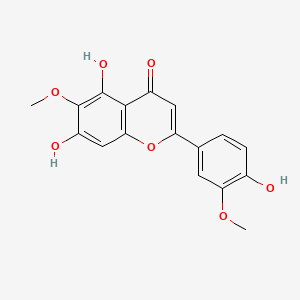

Jaceosidin is a trihydroxyflavone, a type of flavone with hydroxy groups at positions 5, 7, and 4’ and methoxy groups at positions 3’ and 6 . It is isolated from Salvia tomentosa and Artemisia asiatica and exhibits anti-allergic, anti-inflammatory, and apoptosis-inducing activities .

Synthesis Analysis

The biosynthetic pathways and related genes of Jaceosidin have been explored in Artemisia argyi . The study identified eight putative flavone-6-hydroxylase (F6H) genes, which were responsible for providing a methyl group acceptor into the flavone basic skeleton. Furthermore, five O-methyltransferases (OMTs) genes were identified, which were required for the site-specific O-methylation during the biosynthesis of Jaceosidin .

Molecular Structure Analysis

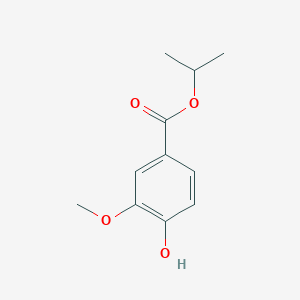

Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .

Chemical Reactions Analysis

Jaceosidin exhibits a variety of pharmacological activities including anti-inflammatory, anti-oxidant, anti-bacterial, antiallergic, and anti-cancer activities . The therapeutic action of Jaceosidin, especially the modulation of different cell signaling pathways (ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2) which become deregulated in various pathological disorders, have been focused .

Physical And Chemical Properties Analysis

Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .

科学研究应用

Biosynthesis in Artemisia argyi

- Scientific Field : Plant Metabolism and Chemodiversity .

- Summary of Application : Jaceosidin is a representative polymethoxy flavonoid with medicinal properties significant enough to warrant the development of drugs using its components . The biosynthetic pathways and related genes of these compounds have been explored in Artemisia argyi .

- Methods of Application : The study comprehensively analyzed the transcriptome data and flavonoids contents from four different tissues of A. argyi (young leaves, old leaves, trichomes collected from stems, and stems without trichomes) for the first time . They obtained 41,398 unigenes through the de-novo assembly of transcriptome data and mined promising candidate genes involved in the biosynthesis of eupatilin and jaceosidin .

- Results or Outcomes : The analysis led to the identification of a total of 7,265 DEGs, among which 153 genes were annotated as flavonoid-related genes . In particular, they were able to identify eight putative flavone-6-hydroxylase (F6H) genes, which were responsible for providing a methyl group acceptor into flavone basic skeleton .

Effects on Cytochrome P450 Enzyme Activities in Human Liver Microsomes

- Scientific Field : Pharmacology .

- Summary of Application : Eupatilin and jaceosidin are bioactive flavones found in the medicinal herbs of the genus Artemisia. These bioactive flavones exhibit various antioxidant, anti-inflammatory, antiallergic, and antitumor activities . The inhibitory potentials of eupatilin and jaceosidin on the activities of seven major human cytochrome P450 enzymes in human liver microsomes were investigated .

- Methods of Application : The study used a cocktail probe assay to investigate the inhibitory potentials of eupatilin and jaceosidin on the activities of seven major human cytochrome P450 enzymes in human liver microsomes .

- Results or Outcomes : Eupatilin and jaceosidin potently inhibited CYP1A2-catalyzed phenacetin O-deethylation with 50% inhibitory concentration (IC50) values of 9.4 μM and 5.3 μM, respectively, and CYP2C9-catalyzed diclofenac 4-hydroxylation with IC50 values of 4.1 μM and 10.2 μM, respectively .

Inhibition of NSCLC Progression and Metastasis

- Scientific Field : Oncology .

- Summary of Application : Jaceosidin has been found to inhibit the progression and metastasis of non-small cell lung cancer (NSCLC) by regulating the miR-34c-3p/Integrin α2β1 axis .

- Methods of Application : The study identified flavonoids that can up-regulate miR-34c-3p expression and evaluated the anticancer activity of the flavonoids in NSCLC cells . Six flavonoids were screened by RT-qPCR and it was found that jaceosidin significantly increased miR-34c-3p expression in A549 cells .

- Results or Outcomes : The study found that jaceosidin inhibited the proliferation, migration, and invasion of A549 and H1975 cells in a dose-relevant manner . Further research suggested that miR-34c-3p bound to the transcriptome of integrin α2β1 and then inhibited its expression, leading to the inhibitory effect on the migration and invasion of NSCLC .

Protection from Skin Allergies

- Scientific Field : Dermatology .

- Summary of Application : Studies have shown that Jaceosidin may be useful for protection from skin allergies .

- Methods of Application : The study proved that Jaceosidin could be a therapeutic candidate through increase of antioxidant enzyme activity .

- Results or Outcomes : The study suggested that Jaceosidin can improve endoplasmic reticulum stress and insulin sensitivity .

Anti-inflammatory and Antioxidant Activities

- Scientific Field : Pharmacology .

- Summary of Application : Jaceosidin exhibits a variety of pharmacological activities including anti-inflammatory and antioxidant activities .

- Methods of Application : The study evaluated the anti-inflammatory and antioxidant activities of Jaceosidin .

- Results or Outcomes : The study found that Jaceosidin has significant anti-inflammatory and antioxidant effects .

Improvement of Endoplasmic Reticulum Stress and Insulin Sensitivity

- Scientific Field : Endocrinology .

- Summary of Application : Jaceosidin has been shown to improve endoplasmic reticulum stress and insulin sensitivity .

- Methods of Application : The study evaluated the effects of Jaceosidin on endoplasmic reticulum stress and insulin sensitivity .

- Results or Outcomes : The study suggested that Jaceosidin can improve endoplasmic reticulum stress and insulin sensitivity .

安全和危害

Jaceosidin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

The bioavailability of Jaceosidin, an anti-cancer compound, should be enhanced by utilizing various chemical, biological, and computational techniques . Moreover, it is recommended that researchers and scientists should work on exploring the mode of action of this particular flavone to precede it further as a potent anti-cancer compound .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAAQZFBFGEBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171022 | |

| Record name | Jaceosidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jaceosidin | |

CAS RN |

18085-97-7 | |

| Record name | Jaceosidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jaceosidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jaceosidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACEOSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

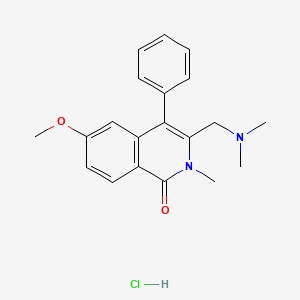

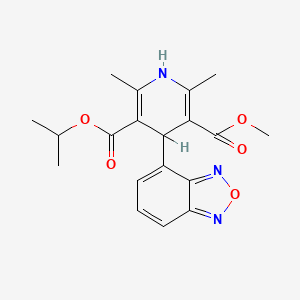

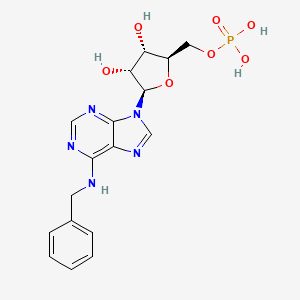

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)